molecular formula C6H11N3 B8815133 1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine

1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine

Cat. No. B8815133
M. Wt: 125.17 g/mol
InChI Key: SJAACDLJWHJJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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properties

Product Name

1-(1H-Imidazol-2-YL)-N,N-dimethylmethanamine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C6H11N3/c1-9(2)5-6-7-3-4-8-6/h3-4H,5H2,1-2H3,(H,7,8)

InChI Key

SJAACDLJWHJJFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=CN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a two-necked round-bottomed flask equipped with a reflux condenser and a pressure-equalizing addition funnel, was added 2-imidazolecarboxaldehyde (6 g, 62.5 mmol) in MeOH (60 mL). To this suspension (ambient temperature) was added a solution of dimethylamine (40% aqueous, 60 mL) at a fast dropping rate (20 min). After the addition was complete, solid sodium borohydride (7 g, 186.8 mmol,) was CAUTIOUSLY added portionwise over 45 min. Foaming occurred after each portion, and the internal temperature was allowed to maintain ˜50° C. without external cooling. The reaction mixture was then heated to 65° C. for 3 h and allowed to cool to ambient temperature for overnight. The reaction contents were concentrated in vacuo and the resultant residue was taken up in EtOAc (2×30 mL) washed with brine and with CHCl3 (4×100 mL). The EtOAc extract was discarded. The CHCl3 extract was dried over (NaSO4), filtered, and concentrated in vacuo to give 3.7 g of the desired product as a waxy solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

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